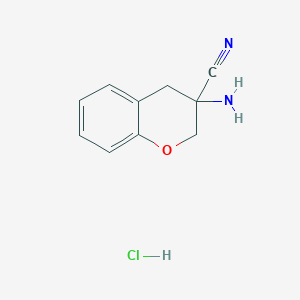

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC16526584

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClN2O |

|---|---|

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | 3-amino-2,4-dihydrochromene-3-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C10H10N2O.ClH/c11-6-10(12)5-8-3-1-2-4-9(8)13-7-10;/h1-4H,5,7,12H2;1H |

| Standard InChI Key | PZSBMJXSZAGWSJ-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2OCC1(C#N)N.Cl |

Introduction

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride typically involves multi-step sequences, often leveraging palladium-catalyzed cross-coupling or heterocyclization strategies. A representative approach, adapted from methodologies for related chromene-carbonitriles , includes:

-

Heterocyclization: Reacting 2-hydroxybenzaldehyde derivatives with propanedinitrile in the presence of a base (e.g., piperidine) to form 2-imino-2H-1-benzopyran-3-carbonitrile intermediates.

-

Amination: Displacement of the imino group with an amine under acidic conditions.

-

Reduction and Salt Formation: Reduction of intermediates followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Example Protocol:

-

Step 1: 2-Hydroxybenzaldehyde + propanedinitrile → 2-iminocoumarin-3-carbonitrile (85–90% yield) .

-

Step 2: Nitrogen displacement with aromatic amines in glacial acetic acid (55–80% yield) .

-

Step 3: Sodium borohydride reduction in tetrahydrofuran (THF), followed by HCl treatment to isolate the hydrochloride salt (81–89% yield) .

Industrial Production

MolCore BioPharmatech reports large-scale manufacturing of this compound with ≥97% purity, adhering to ISO standards . Key process considerations include:

-

Catalyst Optimization: Palladium-based catalysts for cross-coupling steps.

-

Solvent Selection: Ethanol and THF for solubility and reaction efficiency.

-

Quality Control: HPLC and mass spectrometry for purity verification .

Research Findings and Comparative Analysis

In Vitro Studies

| Property | Observation | Reference |

|---|---|---|

| Cytotoxicity (PC3 cells) | 63% inhibition at 25 μM | |

| Protein Kinase Inhibition | 44% inhibition of HsCK1ε at 1 μM | |

| Aqueous Solubility | Enhanced by hydrochloride salt formation |

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume